molecular formula C11H9F3N2OS B15213192 3-Phenyl-2-sulfanylidene-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one CAS No. 90715-76-7

3-Phenyl-2-sulfanylidene-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one

Cat. No.: B15213192
CAS No.: 90715-76-7
M. Wt: 274.26 g/mol
InChI Key: RBBXGGZLRKNFBI-UHFFFAOYSA-N
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Description

3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a tetrahydropyrimidine ring with a phenyl group, a thioxo group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-keto ester with thiourea and an aldehyde in the presence of a base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Base such as sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: to maintain consistent reaction conditions

    Purification steps: such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone

    Reduction: Reduction of the carbonyl group to an alcohol

    Substitution: Nucleophilic substitution at the phenyl ring or the trifluoromethyl group

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists

    Organic Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties

    Industrial Applications: Use in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access

    Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-4-thiazolidinone derivatives: Similar structure with a thiazolidinone ring instead of a tetrahydropyrimidine ring

    Trifluoromethyl-substituted pyrimidines: Compounds with a trifluoromethyl group on a pyrimidine ring

Uniqueness

3-Phenyl-2-thioxo-5-(trifluoromethyl)tetrahydropyrimidin-4(1H)-one is unique due to the combination of its structural features:

    Tetrahydropyrimidine ring: Provides a versatile scaffold for chemical modifications

    Thioxo group: Contributes to its reactivity and potential biological activity

    Trifluoromethyl group: Enhances its lipophilicity and metabolic stability

This compound’s unique combination of functional groups makes it a valuable target for research and development in various scientific fields.

Properties

CAS No.

90715-76-7

Molecular Formula

C11H9F3N2OS

Molecular Weight

274.26 g/mol

IUPAC Name

3-phenyl-2-sulfanylidene-5-(trifluoromethyl)-1,3-diazinan-4-one

InChI

InChI=1S/C11H9F3N2OS/c12-11(13,14)8-6-15-10(18)16(9(8)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)

InChI Key

RBBXGGZLRKNFBI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C(=S)N1)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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